Cas no 396723-48-1 (N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide)
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide
- SR-01000445265-1
- N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
- N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide
- N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
- AKOS016358003
- F0778-0351
- 396723-48-1
- SR-01000445265
- EU-0039568
-
- Inchi: 1S/C16H18N4O3S/c1-2-3-4-15(21)17-16-13-9-24-10-14(13)18-19(16)11-5-7-12(8-6-11)20(22)23/h5-8H,2-4,9-10H2,1H3,(H,17,21)
- InChI Key: WCPUHLOOSWBPBE-UHFFFAOYSA-N
- SMILES: S1CC2C(C1)=C(NC(CCCC)=O)N(C1C=CC(=CC=1)[N+](=O)[O-])N=2
Computed Properties
- Exact Mass: 346.10996162g/mol
- Monoisotopic Mass: 346.10996162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 118Ų
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0778-0351-2μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-5μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-10μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-20μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-1mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-2mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-3mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-4mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-5mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0778-0351-10mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide |
396723-48-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide
N-2-(4-Nitrophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl Pentanamide: A Comprehensive Overview
The compound with CAS No 396723-48-1, known as N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl pentanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thienopyrazole ring system with a pentanamide moiety and a nitrophenyl group. The integration of these functional groups imparts the molecule with distinctive chemical and physical properties, making it a subject of interest for both academic research and industrial applications.
The thienopyrazole core of this compound is a heterocyclic structure that is known for its stability and versatility in various chemical environments. The presence of the nitrophenyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl pentanamide a potential candidate for applications in drug design, where fine-tuning of electronic properties is crucial for bioavailability and efficacy. Recent studies have explored the role of such heterocyclic compounds in modulating enzyme activity and receptor binding, highlighting their potential in therapeutic development.
One of the most recent advancements in the study of this compound involves its application in the development of advanced materials. Researchers have investigated its potential as a building block for constructing two-dimensional materials or as a component in organic electronics. The pentanamide group contributes to the molecule's solubility and intermolecular interactions, which are critical factors in material synthesis. By leveraging computational chemistry tools such as density functional theory (DFT), scientists have been able to predict the electronic structure and reactivity of this compound under various conditions.
In terms of synthesis, N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl pentanamide is typically prepared through multi-step organic reactions involving cyclization and amide formation. The synthesis pathway often involves the use of thioamides or related intermediates to construct the thienopyrazole ring system. Recent optimization efforts have focused on improving the yield and purity of the final product by employing more efficient catalysts and reaction conditions. These improvements not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.
Another area where this compound has shown promise is in catalysis. The unique electronic configuration of N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl pentanamide allows it to act as a ligand in transition metal complexes. Such complexes have been explored for their catalytic activity in various organic transformations, including cross-coupling reactions and enantioselective syntheses. Recent findings suggest that this compound can significantly enhance catalytic efficiency under mild reaction conditions.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl pentanamide. These methods provide detailed insights into the molecular architecture and dynamic behavior of the compound at an atomic level. Additionally, thermogravimetric analysis (TGA) has been used to assess its thermal stability under different conditions.
In conclusion,N - 2 - ( 4 - nitrophenyl ) - 2 H , 4 H , 6 H - thieno [ 3 , 4 - c ] pyrazol - 3 - yl pentanamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of organic chemistry and materials science. As ongoing studies continue to uncover new properties and applications for this compound,CAS No 396723 - 48 -1 will undoubtedly remain at the forefront of scientific innovation.
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